molecular formula C17H21N7O B2411790 3-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine CAS No. 2319717-84-3

3-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B2411790
CAS No.: 2319717-84-3
M. Wt: 339.403
InChI Key: DYVVRHIUAWEGMK-UHFFFAOYSA-N
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Description

3-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure the compound can be produced in large quantities for research and potential commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 3-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Properties

IUPAC Name

3-methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-12-3-6-17(21-18-12)25-11-14-7-9-23(10-8-14)16-5-4-15-20-19-13(2)24(15)22-16/h3-6,14H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVVRHIUAWEGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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